molecular formula C8H8BrFMg B13405244 3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in THF

3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in THF

Cat. No.: B13405244
M. Wt: 227.36 g/mol
InChI Key: LJISRYHOAZJCFS-UHFFFAOYSA-M
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Description

3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylbenzylmagnesium bromide is typically synthesized by reacting 3-fluoro-4-methylbenzyl bromide with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Tetrahydrofuran

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

On an industrial scale, the production of 3-fluoro-4-methylbenzylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and temperature control are used to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Electrophiles: Alkyl halides, acyl chlorides

    Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere

Major Products

    Alcohols: From reactions with carbonyl compounds

    New Carbon-Carbon Bonds: From reactions with alkyl halides and other electrophiles

Scientific Research Applications

3-Fluoro-4-methylbenzylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a key reagent for forming carbon-carbon bonds in complex molecule synthesis.

    Pharmaceuticals: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of novel materials with specific properties.

    Chemical Biology: For the synthesis of biologically active compounds and probes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylbenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react readily with various electrophiles, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzylmagnesium chloride
  • 3,4-Dimethylphenylmagnesium chloride
  • 4-Methylbenzylmagnesium chloride
  • 3-Methoxybenzylmagnesium chloride

Uniqueness

3-Fluoro-4-methylbenzylmagnesium bromide is unique due to the presence of both a fluorine and a methyl group on the benzyl ring. The fluorine atom can influence the reactivity and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C8H8BrFMg

Molecular Weight

227.36 g/mol

IUPAC Name

magnesium;2-fluoro-4-methanidyl-1-methylbenzene;bromide

InChI

InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

LJISRYHOAZJCFS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Br-]

Origin of Product

United States

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